7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a trifluoromethylphenyl group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the triazole ring. Subsequent cyclization with formamide under acidic conditions leads to the formation of the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazines: Compounds with a similar triazole ring fused to a pyrazine ring.
Triazolothiadiazines: Compounds with a triazole ring fused to a thiadiazine ring.
Triazolopyrimidines: Other derivatives with different substituents on the triazolopyrimidine core.
Uniqueness
7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to the presence of the trifluoromethylphenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C13H9F3N4O |
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Molecular Weight |
294.23 g/mol |
IUPAC Name |
7-methyl-5-[4-(trifluoromethyl)phenyl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C13H9F3N4O/c1-7-6-10-18-19-12(21)20(10)11(17-7)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H,19,21) |
InChI Key |
UGNQPNHWGCHZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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